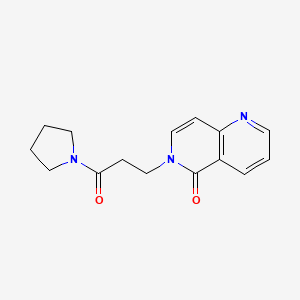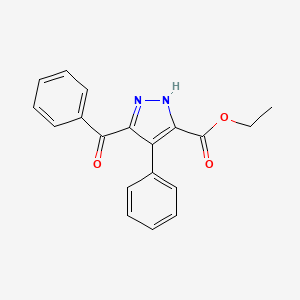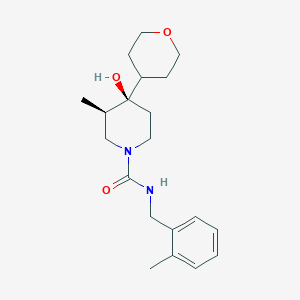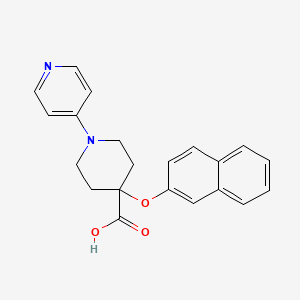
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of naphthyridine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It may also modulate the immune response by affecting the function of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one have been studied in vitro and in vivo. It has been reported to reduce the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in animal models. In addition, it has been reported to have antiviral activity against certain viruses such as hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one in lab experiments is its potential as a lead compound for drug development. Its anti-inflammatory, antitumor, and antiviral activities make it a promising candidate for the treatment of various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one. One direction is to investigate its potential as a kinase inhibitor for the treatment of cancer and other diseases. Another direction is to study its effects on the immune response and its potential as an immunomodulatory agent. Additionally, more studies are needed to determine its toxicity and pharmacokinetics in humans and to optimize its synthesis and formulation for drug development.
Méthodes De Synthèse
The synthesis of 6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has been reported in the literature using different methods. One such method involves the reaction of 2-amino-3-cyanopyridine with 3-bromoacetylpyrrolidine in the presence of a base. Another method involves the reaction of 2-chloro-3-cyanopyridine with 3-aminopropionitrile in the presence of a base. The yield and purity of the compound can be improved by using different solvents, temperatures, and reaction times.
Applications De Recherche Scientifique
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential as a kinase inhibitor and a modulator of the immune response. The compound can be used to develop new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-14(17-8-1-2-9-17)6-11-18-10-5-13-12(15(18)20)4-3-7-16-13/h3-5,7,10H,1-2,6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSGEQAXBTVIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCN2C=CC3=C(C2=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,6-naphthyridin-5(6H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(4-methylphenyl)methanone](/img/structure/B5688222.png)



![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-phenyl-N-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]methanamine](/img/structure/B5688280.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)

![1-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid](/img/structure/B5688299.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)

![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)